molecular formula C24H21N3O B15034332 (3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

(3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

Cat. No.: B15034332
M. Wt: 367.4 g/mol
InChI Key: HUIUATWSEZRUIB-TVGQLCNQSA-N
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Description

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine rings.

Scientific Research Applications

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings but different core structures.

Uniqueness

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

(3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C24H21N3O/c28-24-20(14-22-10-4-6-12-25-22)17-27(16-19-8-2-1-3-9-19)18-21(24)15-23-11-5-7-13-26-23/h1-15H,16-18H2/b20-14-,21-15+

InChI Key

HUIUATWSEZRUIB-TVGQLCNQSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=N2)/C(=O)/C(=C\C3=CC=CC=N3)/CN1CC4=CC=CC=C4

Canonical SMILES

C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1CC4=CC=CC=C4

Origin of Product

United States

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